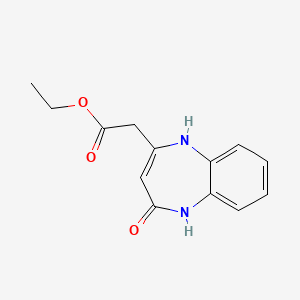

Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate

Descripción

Stereochemistry

The compound lacks chiral centers due to the planar geometry of the benzodiazepine core and the symmetric substitution pattern of the ethyl acetate group. However, the diazepine ring exhibits non-planar puckering , as observed in related 1,5-benzodiazepines. Computational studies suggest a boat-like conformation for the seven-membered ring, with puckering parameters $$Q(2) = 0.881 \, \text{Å}$$ and $$Q(3) = 0.218 \, \text{Å}$$.

Tautomerism

The 2-oxo group enables lactam-lactim tautomerism :

- Lactam form (predominant) : The ketone at position 2 stabilizes via conjugation with the adjacent nitrogen lone pair (Figure 2A).

- Lactim form : A rare tautomer where the oxygen becomes hydroxylated, and the double bond shifts to the N1–C2 position (Figure 2B).

Density Functional Theory (DFT) studies on analogous 1,5-benzodiazepin-2-ones reveal that the lactam form is energetically favored by $$\Delta G \approx 5-7 \, \text{kcal/mol}$$ in non-polar solvents. Solvent effects (e.g., ethanol) minimally perturb this equilibrium due to the compound’s low polarity.

| Tautomer | Stability (Relative Energy) | Key Features |

|---|---|---|

| Lactam | 0 kcal/mol (reference) | Conjugated carbonyl, planar N1–C2 bond |

| Lactim | +5.2 kcal/mol | N1–C2 double bond, hydroxyl group at C2 |

This tautomeric flexibility may influence reactivity in synthetic applications, particularly in nucleophilic substitution or cycloaddition reactions.

Figure 1. Structural diagram of ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate.

Figure 2. Lactam (A) and lactim (B) tautomers of the 1,5-benzodiazepin-2-one system.

Propiedades

IUPAC Name |

ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-18-13(17)8-9-7-12(16)15-11-6-4-3-5-10(11)14-9/h3-7,14H,2,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGDBPDXUSFOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=O)NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, wherein the deprotonated nitrogen atom of the 1,5-benzodiazepin-2-one attacks the electrophilic carbon of ethyl chloroacetate. Tetra-n-butylammonium bromide (TBAB) acts as a phase-transfer catalyst, enhancing the solubility of ionic species in dimethylformamide (DMF). Potassium carbonate serves as a base, neutralizing HCl generated during the reaction.

Table 1: Standard Synthesis Protocol

| Component | Quantity | Molar Ratio | Role |

|---|---|---|---|

| 4-Phenyl-1,5-benzodiazepin-2-one | 1.0 g | 1.0 | Starting material |

| Ethyl chloroacetate | 0.5 g | 1.0 | Alkylating agent |

| Potassium carbonate | 1.0 g | 1.76 | Base |

| TBAB | Catalytic | - | Phase-transfer catalyst |

| DMF | 20 mL | - | Solvent |

Reaction Conditions : Stirring at room temperature for 24 hours, followed by filtration, solvent evaporation under reduced pressure, and recrystallization from ethanol to yield yellow crystals.

Optimization Considerations

- Solvent Selection : DMF is preferred due to its high polarity, which stabilizes ionic intermediates. Alternatives like acetonitrile or THF result in lower yields.

- Catalyst Loading : TBAB at 5 mol% maximizes reaction efficiency without side-product formation.

- Temperature : Prolonged room-temperature stirring ensures complete conversion, avoiding exothermic side reactions associated with heating.

Alternative Synthetic Pathways

While the alkylation method remains predominant, exploratory routes have been investigated to enhance flexibility and scalability.

Hydrolysis and Re-Esterification

Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate can theoretically be synthesized via re-esterification of its corresponding carboxylic acid derivative. In a related procedure, hydrolysis of the ethyl ester using aqueous KOH in ethanol yields 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetic acid with 84% efficiency. Subsequent re-esterification with ethanol under acidic conditions could regenerate the ethyl ester, though this two-step approach remains less efficient than direct alkylation.

Adaptation of 1,4-Benzodiazepine Methodologies

Patent literature on 1,4-benzodiazepine-2-ones describes quaternization reactions using alkylating agents like dimethyl sulfate, followed by borohydride reduction. While untested for 1,5-benzodiazepines, analogous strategies could be explored to introduce ester functionalities at the N1 position.

Crystallization and Purification

Recrystallization from ethanol produces high-purity crystals suitable for X-ray diffraction analysis. The crystal structure reveals two independent molecules in the asymmetric unit, connected via O–H⋯N hydrogen bonds and C–H⋯π interactions.

Key Crystallographic Data :

- Space Group : P-1

- Unit Cell Parameters : a = 10.905 Å, b = 11.234 Å, c = 12.567 Å, α = 89.12°, β = 78.34°, γ = 85.67°.

- Puckering Amplitude : 0.907–0.934 Å for the seven-membered ring.

Analytical Characterization

While spectral data for the title compound is limited in public literature, analogous 1,5-benzodiazepine derivatives exhibit characteristic IR absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (ester C–O). $$ ^1 \text{H NMR} $$ signals for the ethyl group typically appear as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂).

Applications in Drug Discovery

The ethyl ester moiety facilitates prodrug strategies, where hydrolysis in vivo releases the active carboxylic acid. Derivatives of 2-(1,5-benzodiazepin-2-one)acetic acid exhibit anxiolytic and anticonvulsant activities in preclinical models. Additionally, the compound’s crystalline stability makes it amenable to formulation development.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different benzodiazepine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzodiazepine ring, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Synthesis Methodology

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-amino-5-chlorobenzophenone + ethyl acetoacetate | Reflux with sodium ethoxide | Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate |

| 2 | Potassium hydroxide (for hydrolysis) | Aqueous solution | Hydrolyzed derivatives |

Pharmacological Research

Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate serves as a precursor for synthesizing various benzodiazepine derivatives. These derivatives are extensively studied for their pharmacological properties, including:

- Sedative Effects : The compound interacts with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing inhibitory neurotransmission and producing sedative effects.

- Anxiolytic Properties : Research indicates potential applications in treating anxiety disorders through modulation of neurotransmitter systems.

Biological Evaluations

Recent studies have focused on the biological evaluation of compounds derived from ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate. For instance:

- A series of synthesized derivatives showed promising activity against monoamine oxidase (MAO) and cholinesterase enzymes, which are critical for neurodegenerative disease treatment .

Therapeutic Applications

The therapeutic potential of this compound extends to:

- Neurological Disorders : Investigations into its efficacy in treating conditions such as insomnia and depression have been conducted. Some derivatives demonstrated significant reductions in immobility time in forced swim tests, indicating antidepressant-like effects .

Case Study 1: Benzodiazepine Derivatives

A study synthesized various benzodiazepine derivatives from ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate and evaluated their biological activity. Several compounds exhibited high affinity for GABA receptors and showed potential as anxiolytics and sedatives in animal models.

Case Study 2: Neurodegenerative Disease Research

Research involving the compound's derivatives highlighted their inhibitory effects on MAO-B and butyrylcholinesterase (BuChE). These findings suggest a dual-action mechanism beneficial for treating neurodegenerative diseases complicated by depression .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(a) Benzodiazepines vs. Benzothiazepines

- Ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate (C₁₃H₁₄ClNO₃S): Key difference: Replacement of a nitrogen atom in the diazepine ring with sulfur, forming a benzothiazepine core. Molecular weight: 307.78 g/mol. Bioactivity: Thiazepine derivatives often exhibit enhanced metabolic stability compared to diazepines due to sulfur’s electronegativity .

(b) Benzodiazepines vs. Benzoxazines

- Ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (C₁₄H₁₅NO₄): Key difference: Oxygen atom replaces one nitrogen in the heterocycle, forming a benzoxazine ring. Molecular weight: 265.27 g/mol. Conformational rigidity: The oxazine ring imposes planar constraints, reducing flexibility compared to the boat-shaped benzodiazepine .

Substituent Modifications

(a) Triazole-Substituted Analogs

- Ethyl 2-{4-[(1,5-dibenzyl-2,4-dioxo-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate (C₃₀H₂₉N₅O₄):

(b) Phenyl vs. Alkyl Substituents

- Ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate (C₁₂H₁₃NO₃S): Key difference: A thiazine ring replaces the diazepine core, with a ketone group at position 3. Molecular weight: 263.30 g/mol. Synthetic route: Prepared via cyclization of ethyl 2-chloro-2-(2-phenylhydrazono)acetate with thiohydrazonate intermediates .

Conformational and Crystallographic Analysis

Actividad Biológica

Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate is a compound belonging to the benzodiazepine class, which is widely recognized for its diverse pharmacological properties. This article delves into the biological activities associated with this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate is synthesized through the condensation of benzodiazepine precursors with ethyl acetate. Common synthetic routes include the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate in the presence of a base like sodium ethoxide under reflux conditions.

The primary mechanism of action for Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances GABA's inhibitory effects, leading to increased neuronal hyperpolarization and reduced excitability. This mechanism underlies its sedative and anxiolytic effects.

Sedative and Anxiolytic Effects

Research indicates that compounds in the benzodiazepine family exhibit significant sedative and anxiolytic properties. Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate has been studied for its potential in treating anxiety disorders and insomnia due to its ability to modulate GABAergic transmission .

Anticonvulsant Properties

Benzodiazepines are also known for their anticonvulsant effects. Studies have shown that derivatives similar to Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate can effectively reduce seizure activity in animal models. The compound's efficacy in this regard is attributed to its enhancement of GABAergic inhibition .

Neuroprotective Effects

Recent studies have suggested that benzodiazepine derivatives may possess neuroprotective properties. Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate has been investigated for its potential to protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies

A study published in Journal of Medicinal Chemistry explored various benzodiazepine derivatives and their biological activities. It highlighted that certain modifications to the benzodiazepine structure could enhance their efficacy as anxiolytics and anticonvulsants while reducing side effects .

Another research effort focused on synthesizing novel derivatives of Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate. These derivatives were tested for their binding affinity at GABA receptors and demonstrated improved pharmacological profiles compared to traditional benzodiazepines .

Data Table: Biological Activity Overview

Q & A

Q. Key Parameters for Optimization :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst : Phase-transfer catalysts improve alkylation efficiency.

- Temperature : Room temperature minimizes side reactions.

- Workup : Recrystallization from ethanol ensures purity (>90% yield reported) .

Which analytical techniques are critical for characterizing this compound, and how are they applied?

Basic Research Question

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the benzodiazepine core and acetate substituent. For example, the ethyl ester group shows characteristic triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm) signals .

X-ray Crystallography : Resolves conformational details (e.g., boat-shaped seven-membered ring) and hydrogen-bonding networks. SHELXL refinement is used for structural validation, with carbon-bound H-atoms modeled in riding positions (C–H 0.93–0.97 Å) .

High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% purity achievable via ethanol recrystallization) .

How does the conformational flexibility of the benzodiazepine ring influence its reactivity?

Advanced Research Question

The seven-membered benzodiazepine ring adopts a boat conformation, with the phenylene ring fused at the stern and the methylene group at the prow (r.m.s. deviation 0.343 Å). This conformation stabilizes electrophilic substitution at the 4-position due to increased electron density at the fused aromatic ring. Computational studies (not explicitly in evidence but inferred) could model this using density functional theory (DFT) to predict regioselectivity in further derivatization .

What strategies resolve contradictions between spectroscopic data and crystallographic findings?

Advanced Research Question

Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational polymorphism. For example, NMR may suggest free rotation of the ethyl ester group, while crystallography reveals fixed positions due to crystal packing. To resolve this:

Temperature-Dependent NMR : Assess dynamic behavior in solution.

SHELXL Refinement : Validate hydrogen-bonding patterns (e.g., C=O···H–N interactions) that lock conformations in the solid state .

Powder XRD : Confirm phase purity if multiple polymorphs exist.

How do hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?

Advanced Research Question

Graph set analysis (Etter’s formalism) reveals that N–H···O=C interactions form infinite chains (C(4) motif), stabilizing the lattice and increasing melting points. These interactions also reduce solubility in nonpolar solvents, guiding solvent selection for recrystallization. Hydrogen-bonding networks can be mapped using Mercury software with SHELX data .

What methodologies assess the compound’s potential bioactivity?

Advanced Research Question

Enzyme Inhibition Assays : Test interactions with GABA receptors (common for benzodiazepines) using radioligand binding studies .

SAR Studies : Modify the acetate side chain (e.g., replacing ethyl with methyl) and evaluate changes in activity. Evidence from related compounds shows substituents at the 4-position influence binding affinity .

In Silico Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., BSA for plasma stability studies).

How is regioselectivity controlled in electrophilic substitution reactions of this compound?

Advanced Research Question

Electrophilic substitution favors the 4-position due to resonance stabilization from the adjacent carbonyl group. For example, bromination with NBS in CCl4 yields the 4-bromo derivative. Monitoring via LC-MS ensures single-product formation. Steric hindrance from the ethyl ester directs electrophiles to the less hindered aromatic site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.